8-Methyl-9H-purine
Overview
Description
8-Methyl-9H-purine: is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are characterized by their fused pyrimidine and imidazole rings. The compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
8-Methyl-9H-purine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Purine derivatives are known to interact with a variety of cellular targets, including enzymes involved in nucleotide synthesis and cell signaling pathways .
Mode of Action
Purine analogs are generally known to interact with their targets by mimicking the structure of natural purines, thereby interfering with the function of these targets .
Biochemical Pathways
Purine derivatives like 8-Methyl-9H-purine can potentially affect several biochemical pathways. One key pathway is the purine metabolism pathway, which is crucial for the synthesis of DNA and RNA. Disruption of this pathway can affect cell proliferation and survival .
Result of Action
Interference with purine metabolism can lead to a variety of effects, including inhibition of cell proliferation and induction of cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
8-Methyl-9H-purine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with xanthine oxidoreductase, an enzyme involved in the catabolism of purines. This interaction leads to the conversion of this compound into other metabolites. Additionally, this compound can bind to purine receptors, influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of adenosine receptors, which play a role in regulating cellular responses to stress and inflammation. This modulation can lead to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, this compound can inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine catabolic pathway. It interacts with enzymes such as xanthine oxidase and xanthine dehydrogenase, which are responsible for its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-9H-purine can be synthesized through several methods. One common approach involves the reaction of pyrimidines with primary alcohols and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide . Another method involves the use of ion exchange for the separation and purification of purine and pyrimidine bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under dry, room temperature conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Halogenation: This reaction involves the addition of halogens to the purine ring, often using reagents like chlorine or bromine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as halides, amines, and thiols under basic or acidic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Major Products:
Nucleophilic substitution: Substituted purines with various functional groups.
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Halogenation: Halogenated purine compounds.
Comparison with Similar Compounds
6,8,9-Poly-substituted purines: These compounds have similar structures but with additional substituents at positions 6, 8, and 9.
Fluorinated purines: These compounds have fluorine atoms at various positions on the purine ring, which can alter their physicochemical properties.
6-Aminopurines: These compounds carry an amino group at position 6 and have similar biological activities.
Uniqueness: 8-Methyl-9H-purine is unique due to its specific methyl substitution at the 8-position, which can influence its reactivity and interactions with other molecules. This substitution can also affect the compound’s solubility and stability, making it distinct from other purine derivatives .
Properties
IUPAC Name |
8-methyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYFLWZKIMYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281731 | |
Record name | 8-Methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-33-8 | |
Record name | 8-Methylpurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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